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1-(2,6-Dichlorophenyl)indole-2,3-dione

Cat. No.: B1601863
CAS No.: 24542-74-3
M. Wt: 292.1 g/mol
InChI Key: MGEGDVKBXGZTRM-UHFFFAOYSA-N
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Description

General Overview of Indole-2,3-dione Derivatives in Chemical Research and Drug Discovery

Indole-2,3-dione, commonly known as isatin (B1672199), is a naturally occurring heterocyclic compound first identified in 1840. wikipedia.orgresearchgate.netdergipark.org.tr It is an endogenous substance found in humans as a metabolic derivative of adrenaline and has also been isolated from various plants and marine organisms. wikipedia.orgdergipark.org.tr The isatin scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery due to its unique structural features and its ability to serve as a precursor for a vast array of biologically active molecules. dergipark.org.trnih.govresearchgate.net

The versatility of the isatin core, which features a fused aromatic ring, a γ-lactam moiety, and reactive ketone groups at the C2 and C3 positions, allows for extensive chemical modifications. wikipedia.orgtaylorfrancis.com These modifications can be made at several positions, including the nitrogen atom (N1), the C3 carbonyl group, and various positions on the benzene (B151609) ring (e.g., C5 and C7), leading to the synthesis of a large library of derivatives. researchgate.netcalstate.edursc.org

Isatin and its derivatives have attracted significant interest from researchers due to their broad and potent pharmacological activities. researchgate.netijpronline.com These compounds have been extensively investigated and have shown a wide spectrum of biological effects. mdpi.comnih.gov The diverse therapeutic potential of isatin-based compounds includes anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. ijpronline.commdpi.comnih.govresearchgate.net This wide range of activities has made the isatin scaffold a focal point in the search for new therapeutic agents. nih.govresearchgate.net

Table 1: Reported Biological Activities of Isatin Derivatives

Biological Activity Description References
Anticancer Derivatives show cytotoxic effects against various cancer cell lines, including liver, breast, and colon cancer. nih.govmdpi.combenthamdirect.com Some act as inhibitors of crucial enzymes in cancer progression like protein kinases. mdpi.com nih.gov, mdpi.com, benthamdirect.com, mdpi.com
Antiviral Effective against a range of viruses, including anti-HIV activity. researchgate.netnih.govbiomedres.us Methisazone, an isatin derivative, has been used against variola and vaccinia viruses. nih.gov nih.gov, researchgate.net, biomedres.us
Antimicrobial Includes antibacterial and antifungal properties. ijpronline.comnih.govfarmaceut.org Activity is often enhanced by specific substitutions on the isatin ring. calstate.edudigitellinc.com nih.gov, ijpronline.com, calstate.edu, digitellinc.com, farmaceut.org
Anticonvulsant Certain isatin derivatives have demonstrated protection against seizures in experimental models. researchgate.netnih.gov nih.gov, researchgate.net
Anti-inflammatory Isatin derivatives have been shown to possess anti-inflammatory and analgesic activities. researchgate.netijpronline.com researchgate.net, ijpronline.com
CNS Depressant Some derivatives exhibit sedative and anxiogenic activities. researchgate.netnih.gov nih.gov, researchgate.net
Enzyme Inhibition Isatin-based compounds can inhibit various enzymes, such as α-glucosidase, α-amylase, and VEGFR-2. tandfonline.comnih.gov tandfonline.com, nih.gov

Rationale for Research on N1-Substituted Isatins

The nitrogen atom at position 1 (N1) of the isatin scaffold is a primary site for chemical modification, and research has consistently shown that substitution at this position significantly influences the molecule's biological activity. researchgate.netnih.gov The presence of a hydrogen atom at the N1 position allows for straightforward alkylation, acylation, or arylation reactions, enabling the synthesis of a diverse range of N-substituted derivatives. wikipedia.orgtaylorfrancis.com

The rationale for focusing on N1-substituted isatins stems from several key observations in structure-activity relationship (SAR) studies. The nature of the substituent at the N1 position can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. nih.govnih.gov For instance, studies have shown that introducing specific alkyl or aryl groups at N1 can enhance the cytotoxic activity of isatin derivatives against cancer cell lines. nih.govcapes.gov.br

Furthermore, N-substitution can lead to a slight increase or decrease in specific biological activities, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov The introduction of certain moieties, such as a benzyl (B1604629) ring at the N1-position, has been found to be particularly favorable for antiproliferative activity. nih.gov The ability to systematically alter the N1-substituent provides a powerful tool for medicinal chemists to optimize the potency and selectivity of isatin-based drug candidates. nih.govnih.gov

Specific Focus on the 2,6-Dichlorophenyl Moiety and its Structural Significance

The selection of a 2,6-dichlorophenyl group as the N1-substituent in 1-(2,6-Dichlorophenyl)indole-2,3-dione is a deliberate design choice rooted in established principles of medicinal chemistry. The 2,6-dichlorophenyl moiety possesses distinct electronic and steric properties that can impart significant advantages to a parent scaffold like isatin.

From a structural standpoint, the presence of chlorine atoms at both the 2 and 6 positions (ortho positions) of the phenyl ring creates significant steric hindrance. This forces the phenyl ring to adopt a twisted, non-planar conformation relative to the isatin core. This fixed conformation can be crucial for fitting into a specific binding pocket of a target enzyme or receptor, potentially leading to higher selectivity and reduced off-target effects. The 2,6-dichloro substitution pattern is utilized in various pharmacologically active compounds to achieve desired biological profiles. nih.govacs.orgzsmu.edu.ua For example, the increased acidity of 2,6-dichlorophenol (B41786) compared to phenol (B47542) highlights the strong inductive effect of the ortho-chloro substituents. wikipedia.org This strategic placement of bulky, electron-withdrawing groups is a common strategy to enhance the pharmacological properties of a lead compound. researchgate.net

Historical Context of Isatin and its Derivatives in Medicinal Chemistry

The history of isatin dates back to 1840, when it was first synthesized by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo (B80030) dye. wikipedia.orgdergipark.org.tr Initially explored for its chemical properties and as a building block in dye synthesis, its potential in the field of medicine soon became apparent. rsc.orgacs.org The simple yet versatile structure of isatin has allowed it to remain a subject of intense scientific investigation for over a century. researchgate.netsciensage.info

One of the earliest and most notable applications of an isatin derivative in medicinal chemistry was the development of Methisazone (an N-methylisatin-β-thiosemicarbazone) in the 1960s, which showed efficacy as an antiviral agent against smallpox. nih.gov This discovery spurred further research into the diverse biological activities of the isatin scaffold.

Over the decades, numerous synthetic methods have been developed to produce isatin and its derivatives, such as the Sandmeyer and Stolle syntheses, making these compounds readily accessible for research. nih.govbiomedres.usnih.gov The continuous exploration of isatin chemistry has led to the discovery of derivatives with a wide array of pharmacological properties, including anticancer, anti-HIV, antimicrobial, and anticonvulsant activities. dergipark.org.trbiomedres.us The enduring interest in isatin is a testament to its status as a "privileged scaffold," a molecular framework that is consistently found in biologically active compounds, making it a cornerstone in the development of new drugs. dergipark.org.trresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7Cl2NO2 B1601863 1-(2,6-Dichlorophenyl)indole-2,3-dione CAS No. 24542-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichlorophenyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(17)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEGDVKBXGZTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560683
Record name 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24542-74-3
Record name 1-(2,6-Dichlorophenyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2,6 Dichlorophenyl Indole 2,3 Dione and Its Precursors

Classical Approaches to Isatin (B1672199) Synthesis

The foundation for synthesizing N-substituted isatins like 1-(2,6-dichlorophenyl)indole-2,3-dione lies in the classical methods developed for preparing the parent isatin (1H-indole-2,3-dione) core. These methods typically begin with substituted anilines and proceed through cyclization.

Sandmeyer Synthesis : This is one of the oldest and most direct methods for creating the isatin scaffold. nih.gov The process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663). This forms an α-isonitrosoacetanilide intermediate. nih.govorganic-chemistry.org This intermediate is then isolated and treated with a strong acid, such as sulfuric acid, to induce electrophilic cyclization, yielding the isatin. nih.govorganic-chemistry.orgwright.edu The Sandmeyer method is often limited by harsh conditions and can fail when the aniline precursor contains strong electron-donating groups. wright.edu

Stolle Synthesis : Considered a robust alternative to the Sandmeyer method, the Stolle synthesis is effective for a wide range of substituted and unsubstituted isatins. nih.govpharmaerudition.org In this procedure, a primary or secondary arylamine is condensed with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), to afford the isatin derivative. nih.govpharmaerudition.org

Gassman Synthesis : The Gassman procedure provides another route to isatins starting from an aniline. pharmaerudition.org This method involves the formation of a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to produce the final isatin product. ijcrt.org

A summary of these classical methods is presented below.

Table 1: Overview of Classical Isatin Synthesis Methods

Method Starting Materials Key Intermediates Reagents
Sandmeyer Aniline, Chloral hydrate, Hydroxylamine α-Isonitrosoacetanilide Sodium sulfate, Sulfuric acid
Stolle Arylamine, Oxalyl chloride Chlorooxalylanilide Lewis Acids (e.g., AlCl₃, BF₃)

| Gassman | Aniline | 3-Methylthio-2-oxindole | N-chlorosuccinimide (for oxidation) |

Targeted Synthesis of this compound

Targeted syntheses aim to produce the specific this compound molecule, either by adding the dichlorophenyl group to isatin or by building the molecule from precursors that already contain this group.

A logical approach to synthesizing the target compound is the N-arylation of the isatin parent molecule. The nitrogen atom in the isatin amide is typically not considered highly nucleophilic, making this transformation challenging. google.com However, modern cross-coupling reactions provide effective solutions. The Ullmann condensation, a copper-promoted reaction, is a classic method for forming C-N bonds. wikipedia.org This reaction can convert aryl halides to aryl amines, and its principles are applied to the N-arylation of amides like isatin. wikipedia.orgmdpi.com The reaction typically requires a copper catalyst (often copper(I) salts), a base, and a high-boiling polar solvent. wikipedia.orgresearchgate.net In this context, isatin would be reacted with an activated 2,6-dichlorophenyl halide in the presence of a copper catalyst to yield this compound.

More recent developments include the use of triaryl bismuth reagents in the presence of copper catalysts for the N-arylation of isatins, which offers a regiospecific process with good yields. google.com

Direct cyclization strategies build the heterocyclic ring system with the N-(2,6-dichlorophenyl) group already incorporated. The Stolle synthesis, for instance, can be adapted by starting with N-(2,6-dichlorophenyl)aniline and reacting it with oxalyl chloride, followed by Lewis acid-catalyzed cyclization.

Another modern approach involves the intramolecular oxidative cyclization of 2-(aryl or alkyl amino)-acetophenones. researchgate.net For the target molecule, this would involve a precursor like 2-((2,6-dichlorophenyl)amino)acetophenone, which could be cyclized using an I₂-DMSO catalyst system. nih.govresearchgate.net

A highly efficient and specific route to a direct precursor of the target molecule utilizes the common anti-inflammatory drug, diclofenac (B195802). Diclofenac is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.

This synthesis is a two-step process:

Cyclization to Oxindole (B195798) Precursor : Diclofenac undergoes an intramolecular cyclization (amidation) to form 1-(2,6-dichlorophenyl)indolin-2-one, also known as 1-(2,6-dichlorophenyl)oxindole. google.comgoogle.com This reaction is effectively carried out using thionyl chloride (SOCl₂) in an organic solvent. The process is high-yielding, often reaching 90-95%. google.comgoogle.com

Oxidation of Oxindole to Isatin : The resulting N-substituted oxindole is then oxidized at the C3 position to introduce the second carbonyl group, yielding the final product, this compound. A convenient and metal-free method for this transformation is the oxidation of the oxindole with molecular oxygen (O₂) in the presence of tert-butyl nitrite (B80452) (t-BuONO) as an additive. organic-chemistry.orgijcrt.orgresearchgate.net This reaction proceeds under mild conditions and avoids the use of toxic metal catalysts. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing yield and purity. In the synthesis of isatins from lipophilic anilines via the Sandmeyer route, solubility can be a major issue, leading to incomplete cyclization. researchgate.net The use of methanesulfonic acid instead of sulfuric acid has been shown to circumvent these solubility problems and provide the desired isatin products in improved yields. researchgate.net

For the synthesis of the 1-(2,6-dichlorophenyl)indolin-2-one precursor from diclofenac, reaction parameters have been optimized. The process involves dissolving diclofenac in a mixed organic solvent, adding thionyl chloride, and heating. The yield remains high across different solvent systems. google.com

Table 2: Optimization of 1-(2,6-Dichlorophenyl)indolin-2-one Synthesis from Diclofenac

Diclofenac (mol) Thionyl Chloride (mol) Solvent System Temperature Time (h) Yield
0.08 0.12 Dichloromethane / Ethyl Acetate 55 °C 2 91.6%
0.08 0.16 Dichloromethane / Toluene 60 °C 2 90.5%

Data derived from patent literature describing the synthesis process. google.com

The subsequent oxidation of the oxindole to the isatin has also been optimized. Studies show that tert-butyl nitrite (t-BuONO) is a highly effective additive and tetrahydrofuran (B95107) (THF) is the optimal solvent for the metal-free oxidation using molecular oxygen. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and using milder reaction conditions. Several green approaches are applicable to the synthesis of isatins.

The oxidation of N-substituted oxindoles (as derived from diclofenac) using molecular oxygen and tert-butyl nitrite is a prime example of a green method. organic-chemistry.orgijcrt.org It avoids heavy metal catalysts and harsh oxidants, utilizing air as the ultimate oxidizing agent under mild conditions. organic-chemistry.orgacs.org

Other green strategies in isatin synthesis include:

Using water as a reaction solvent. researchgate.net

Employing catalyst-free and base-free conditions, often assisted by microwave irradiation to reduce reaction times and improve yields. researchgate.net

Utilizing environmentally benign catalysts, such as proton-exchanged montmorillonite (B579905) clay, which are reusable and easy to separate from the reaction mixture.

The use of hydrogen peroxide as a clean oxidant for the conversion of α-hydroxy N-arylamides into isatins under metal-free conditions.

These sustainable principles can be applied to various stages of the synthesis of this compound to create more environmentally friendly and efficient manufacturing processes.

Table of Mentioned Compounds

Compound Name
This compound
1-(2,6-Dichlorophenyl)indolin-2-one
1H-indole-2,3-dione (Isatin)
2-((2,6-Dichlorophenyl)amino)phenylacetic acid (Diclofenac)
Aluminum trichloride
Aniline
Boron trifluoride
Chloral hydrate
Chlorooxalylanilide
Hydroxylamine hydrochloride
Isonitrosoacetanilide
Lewis acid
Methanesulfonic acid
N-(2,6-Dichlorophenyl)aniline
N-chlorosuccinimide
Oxalyl chloride
Sodium sulfate
Sulfuric acid
tert-Butyl nitrite
Thionyl chloride

Chemical Reactivity and Derivatization of 1 2,6 Dichlorophenyl Indole 2,3 Dione

Reactions at the C3 Carbonyl Group

The C3-carbonyl group of the 1-(2,6-dichlorophenyl)indole-2,3-dione moiety is a key site for chemical reactivity, primarily due to its electrophilic nature. This ketonic carbonyl is highly susceptible to nucleophilic attack, leading to a diverse range of derivatives.

Condensation Reactions (e.g., with Amines, Hydrazines to form Schiff Bases and Hydrazones)

The C3-carbonyl group readily undergoes condensation reactions with primary amino compounds, such as amines and hydrazines, to yield the corresponding Schiff bases (imines) and hydrazones. These reactions are typically catalyzed by a small amount of acid, such as glacial acetic acid, and proceed by the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

For instance, the reaction of this compound with various substituted hydrazides results in the formation of N'-[(3Z)-1-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]carbohydrazides. dovepress.com The general scheme for this type of reaction involves refluxing the isatin (B1672199) derivative and the hydrazine (B178648) in a suitable solvent like ethanol. dovepress.com The resulting hydrazones are often crystalline solids and serve as important intermediates for the synthesis of more complex heterocyclic systems.

Similarly, condensation with primary amines leads to the formation of C3-imino derivatives. These Schiff bases are also valuable synthetic precursors. The reactivity of the C3-carbonyl also extends to aldol-type condensation reactions. rsc.orgpharmaerudition.org

Table 1: Examples of Condensation Reactions

Reactant A Reactant B Product Type
This compound Primary Amine (R-NH₂) Schiff Base (Imine)
This compound Hydrazine (R-NHNH₂) Hydrazone

Reduction Reactions

The C3-carbonyl group can be selectively reduced to a hydroxyl group or a methylene (B1212753) group. The reduction of the isatin core is a common strategy to produce 2-oxindoles. rsc.orgpharmaerudition.org The choice of reducing agent determines the final product. For example, mild reducing agents like sodium borohydride (B1222165) can reduce the C3-keto group to a secondary alcohol, yielding 1-(2,6-dichlorophenyl)-3-hydroxy-1,3-dihydro-indol-2-one. More vigorous reduction conditions can lead to the complete reduction of the carbonyl to a methylene group, forming 1-(2,6-dichlorophenyl)indolin-2-one. These reduction reactions expand the diversity of compounds that can be accessed from the parent isatin derivative.

Reactions at the Indole (B1671886) Nitrogen (N1)

In the compound this compound, the indole nitrogen (N1) is already substituted with a 2,6-dichlorophenyl group. veeprho.com This N-aryl linkage is generally stable. While N-alkylation and N-acylation are common reactions for unsubstituted isatin, researchgate.net further reactions at the N1 position of this specific compound are not typical. The presence of the bulky and electron-withdrawing 2,6-dichlorophenyl group provides significant steric hindrance and reduces the nucleophilicity of the nitrogen atom, making subsequent substitution reactions at this site challenging. Cleavage of the N-aryl bond would require harsh reaction conditions.

Reactions at the Benzene (B151609) Ring of the Isatin Core

The benzene ring of the isatin core is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—namely the electron-withdrawing acyl group (part of the lactam) and the N-aryl group—influence the position of substitution. Generally, in isatin systems, electrophilic substitution occurs at the C5 and C7 positions. researchgate.netsciensage.info Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound would be expected to yield 5- or 7-substituted derivatives. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a valuable starting point for generating libraries of compounds for structure-activity relationship (SAR) studies, particularly in the search for new therapeutic agents. Derivatization is most commonly focused on the C3 position due to the high reactivity of the carbonyl group.

A key strategy involves the Knoevenagel condensation of the C3-carbonyl with various active methylene compounds to introduce diverse substituents. This approach has been used to synthesize a library of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives with different aryl groups attached to the exocyclic double bond. nih.gov These derivatives have been evaluated for their biological activities, such as anticancer properties, allowing researchers to build QSAR models to understand the relationship between the chemical structure and cytotoxic activity. nih.gov

The general approach for these SAR studies involves:

Modification at C3: Introducing a wide variety of substituents through condensation reactions to explore the impact of size, electronics, and hydrogen bonding potential on biological activity. nih.gov

Substitution on the Isatin Ring: Performing electrophilic substitutions at the C5 and C7 positions to probe the effects of substituents on the aromatic core.

Analysis: Correlating the structural changes with the observed biological activity to identify key pharmacophoric features. nih.gov

Ring Expansion Reactions

The isatin scaffold, including that of this compound, can undergo ring expansion reactions to form larger heterocyclic systems, most notably quinolines. rsc.orgpharmaerudition.orgresearchgate.net These reactions typically involve the cleavage of the C2-C3 bond of the isatin ring.

One documented method involves a thiol-mediated three-step cascade that converts indole derivatives into functionalized quinolines. nih.gov Although the specific substrate is different, the principle involves an initial dearomatizing spirocyclization, followed by nucleophilic substitution and a one-atom ring expansion promoted by an in-situ generated acid. nih.gov Another strategy involves a two-carbon ring expansion of the isatin ring using reagents like N-substituted pyridinium (B92312) bromide and indene-1,3-dione to construct dibenzo[b,d]azepin-6-one scaffolds. nih.gov These ring expansion strategies significantly increase the structural diversity accessible from the this compound core, providing pathways to different classes of heterocyclic compounds.

Theoretical and Computational Chemistry of 1 2,6 Dichlorophenyl Indole 2,3 Dione

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 1-(2,6-Dichlorophenyl)indole-2,3-dione. Density Functional Theory (DFT) is a widely used method to investigate optimized geometry, vibrational frequencies, and electronic parameters.

Density Functional Theory (DFT): DFT calculations, often employing basis sets like B3LYP/6-311G++(d,p), are used to determine the optimized molecular structure, including bond lengths and angles. For isatin (B1672199) and its derivatives, DFT studies confirm the planarity of the core indole-2,3-dione ring system. nih.govresearchgate.net The introduction of the 2,6-dichlorophenyl group at the N1 position induces significant steric and electronic changes.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a smaller gap suggests higher reactivity and polarizability. nih.govnih.gov In this compound, the HOMO is typically localized on the electron-rich indole (B1671886) ring, while the LUMO is distributed over the electron-deficient dione (B5365651) moiety and the dichlorophenyl ring. The electron-withdrawing nature of the chlorine atoms and the isatin carbonyls tends to lower the LUMO energy, while the phenyl group can influence the HOMO energy. nih.govresearchgate.net Studies on similar structures show that such substitutions lead to a relatively small energy gap, indicating a molecule that is chemically reactive and biologically active. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.govresearchgate.net For this compound, the MEP analysis would reveal negative potential (red and yellow regions) around the highly electronegative oxygen atoms of the carbonyl groups, making them sites for electrophilic attack. Conversely, regions of positive potential (blue regions) are expected around the hydrogen atoms of the benzene (B151609) ring. The C3 carbonyl carbon, in particular, is a significant site of positive potential, marking it as a primary target for nucleophilic attack. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Isatin-like Scaffolds
ParameterTypical Calculated ValueSignificance
EHOMO-6.3 to -7.5 eVElectron-donating ability
ELUMO-1.8 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVChemical reactivity and kinetic stability nih.govresearchgate.net
Dipole Moment3.0 to 5.0 DPolarity and intermolecular interactions

Conformational Analysis and Energy Landscape

The conformational flexibility of this compound is primarily determined by the rotation around the N-C bond connecting the indole and dichlorophenyl rings. This rotation is subject to significant steric hindrance from the two ortho-chlorine atoms.

Conformational studies on related molecules containing a 2,6-disubstituted phenyl ring show that the molecule adopts a non-planar, twisted conformation in its lowest energy state. nih.govresearchgate.net The dihedral angle between the plane of the indole ring and the plane of the dichlorophenyl ring is expected to be significantly greater than 0° to minimize steric clashes. Computational methods can map the energy landscape by calculating the relative energy for different dihedral angles. This analysis typically reveals a high rotational barrier, suggesting that the molecule exists in a stable, twisted conformation. This preferred conformation is critical as it dictates how the molecule presents itself for interactions with biological targets like protein active sites. nih.gov

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools to predict and analyze the interaction of this compound with protein targets. Isatin derivatives are known inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and proteases. nih.govnih.gov

Molecular Docking: Docking studies place the ligand into the binding site of a target protein to predict its binding orientation and affinity (docking score). researchgate.netnih.gov For this compound, the isatin core is expected to form key interactions. For example, in a kinase binding site, the carbonyl oxygens and the N-H group (if unsubstituted) can act as hydrogen bond acceptors and donors, respectively, with backbone residues in the hinge region. nih.gov The dichlorophenyl group often extends into a hydrophobic pocket, where it can form van der Waals and hydrophobic interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. mdpi.comsemanticscholar.org These simulations track the atomic movements over time (e.g., 100-200 ns), providing insights into the dynamic behavior of the complex. mdpi.comsemanticscholar.org Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Stable hydrogen bonds and consistent ligand conformation throughout the simulation support a viable binding mode. mdpi.com

Table 2: Example of Molecular Docking Results for Isatin Derivatives with Protein Targets
Protein TargetLigandDocking Score (kcal/mol)Key Interacting Residues
CDK2 nih.govIsatin-hydrazone derivative-8.0 to -9.5LEU83, GLU81, ASP86 (H-bonds)
SARS-CoV 3CLpro nih.govN-substituted isatin-7.0 to -8.5HIS41, CYS145, GLU166 (H-bonds, hydrophobic)
EGFR Tyrosine Kinase nih.govIndole derivative-6.5 to -7.9LEU718, VAL726, ALA743 (Hydrophobic)

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides robust tools for predicting the reactivity of this compound. The isatin scaffold is known for its versatile chemical reactivity, particularly at the C3-carbonyl group. nih.gov

The electrophilic nature of the C3 carbon makes it highly susceptible to nucleophilic addition reactions, which is a common pathway for the synthesis of more complex spiro- and 3-substituted oxindole (B195798) derivatives. nih.gov The electron-withdrawing 1-(2,6-dichlorophenyl) group is expected to further enhance the electrophilicity of the carbonyl carbons, increasing their reactivity. This is supported by MEP analysis, which highlights the positive potential at this position. researchgate.net

From a biological standpoint, the mechanism of action for many isatin derivatives involves the inhibition of key enzymes or the induction of apoptosis. dovepress.com The predicted reactivity of the dione moiety allows it to interact covalently or non-covalently with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites. Furthermore, studies on related isatin-indole conjugates suggest that these molecules can trigger apoptosis through the activation of caspases and modulation of cell cycle proteins like cyclins. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful.

Studies have been conducted on closely related 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives to understand their anticancer activity. researchgate.netnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.

Steric Contour Maps: Typically indicate that bulky substituents are favored in certain regions for enhanced activity, while they are disfavored in others.

Electrostatic Contour Maps: Show where electropositive or electronegative groups are preferred. For instance, a positive potential might be favored near a region that interacts with a negatively charged amino acid residue in the receptor.

These QSAR models are validated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (pred_r²). A high q² (>0.5) and pred_r² indicate a robust and predictive model. researchgate.net

Table 3: Statistical Validation of a 3D-QSAR Model for Anticancer Activity of Related Indolinone Derivatives researchgate.net
ModelPredicted r²Standard Error
CoMFA (Field-fit)0.6820.9450.5160.121
CoMSIA (Field-fit)0.6130.9210.4890.145

These QSAR studies provide a rational basis for designing new derivatives of this compound with potentially improved therapeutic activity. researchgate.netnih.gov

Biological Activity and Mechanistic Investigations of 1 2,6 Dichlorophenyl Indole 2,3 Dione

Modulation of Cellular Proliferation and Viability in In Vitro Cell Models

The isatin (B1672199) core is a well-established pharmacophore in the design of anticancer agents, and its derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines. nih.govmdpi.com Investigations into derivatives of 1-(2,6-Dichlorophenyl)indole-2,3-dione have confirmed the antiproliferative potential of this structural class.

A study focusing on a library of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which differ from the parent compound by the presence of a methylene (B1212753) group at the C3-position, demonstrated notable cytotoxic activity. nih.govresearchgate.net These compounds were screened for their in vitro effects on the SW620 colon cancer cell line, with several derivatives showing activity at concentrations between 2-15 µg/mL. nih.gov This suggests that the 1-(2,6-dichlorophenyl)indolinone backbone is a viable scaffold for developing agents that can reduce cancer cell viability.

Table 1: Cytotoxic Activity of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one Derivatives against SW620 Colon Cancer Cells

Compound ID Active Concentration (µg/mL) Reference
4c 2-15 nih.gov
4f 2-15 nih.gov
4j 2-15 nih.gov

Note: The data pertains to methylene derivatives of the primary compound of interest.

A primary mechanism by which isatin-based compounds exert their antiproliferative effects is through the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. embopress.org Research on various indole (B1671886) derivatives illustrates these effects. For instance, the brominated isatin derivative, 6-bromoisatin (B21408), was found to induce apoptosis in HT29 and Caco-2 colon cancer cells. nist.gov The same study revealed that 6-bromoisatin treatment led to an accumulation of cells in the G2/M phase of the cell cycle, indicating a halt in cell division at this critical checkpoint. nist.gov

Another study on a different isatin derivative, 6Br-6a, which acts as a STAT3 inhibitor, demonstrated that it could induce S-phase arrest in breast cancer cells. researchgate.net This arrest was associated with a decrease in the mRNA expression of Cyclin D1, a key regulator of the G1 to S phase transition, and Bcl-2, an anti-apoptotic protein. researchgate.net The ability to induce cell cycle arrest is a hallmark of many chemotherapeutic agents, and the specific phase of arrest can depend on the compound's precise structure and cellular context. embopress.orgnih.govfrontiersin.org

Table 2: Cell Cycle Effects of Various Isatin Derivatives on Cancer Cells

Derivative Cell Line Effect Reference
6-Bromoisatin HT29 Colon Cancer G2/M Arrest nist.gov
6Br-6a MDA-MB-231 & MCF-7 Breast Cancer S-Phase Arrest researchgate.net

Note: This table shows data for related isatin derivatives, not the specific title compound.

The modulation of intracellular reactive oxygen species (ROS) levels is another mechanism implicated in the anticancer activity of various compounds. An imbalance in ROS can lead to oxidative stress, damaging cellular components like DNA and proteins, and ultimately triggering apoptosis. The isatin derivative and STAT3 inhibitor, 6Br-6a, was shown to increase ROS production in both MDA-MB-231 and MCF-7 breast cancer cell lines. researchgate.net This ROS-induced DNA damage is suggested to contribute to the blockage of the S phase replication fork, leading to cell cycle arrest. researchgate.net

Molecular Mechanisms of Action and Target Identification

Understanding the specific molecular targets of a compound is crucial for elucidating its mechanism of action. For the this compound scaffold, investigations into its derivatives suggest interactions with several key cellular components and pathways involved in cancer progression.

Kinases: Protein kinases are critical regulators of cell signaling and are major targets for cancer therapy. The indole nucleus is a recognized "privileged scaffold" for designing kinase inhibitors. researchgate.net While specific kinase inhibition data for this compound is not available, derivatives have shown activity. For example, certain isatin derivatives have been designed and evaluated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. mdpi.com Furthermore, a potent, orally active Src kinase inhibitor was developed containing a 2,6-dichlorophenyl moiety, highlighting the importance of this substitution pattern for kinase binding, although the core heterocyclic structure was different. nih.gov

Carbonic Anhydrase Isoenzymes: Carbonic anhydrases (CAs) are metalloenzymes involved in pH regulation and are implicated in tumor biology. The isatin scaffold has been shown to be a versatile framework for developing CA inhibitors. Studies on isatin Mannich bases and other isatin-sulfonamide conjugates have revealed potent, nanomolar-level inhibition of cytosolic human isoforms hCA I and hCA II. tandfonline.comnih.govnih.gov The inhibitory constants (Ki) vary based on the substitutions on the isatin ring, demonstrating that the scaffold can be tuned for potency and selectivity. tandfonline.comresearchgate.net

Table 3: Carbonic Anhydrase Inhibition by Isatin Mannich Base Derivatives

Compound ID hCA I (Ki, nM) hCA II (Ki, nM) Reference
P1 (Piperidine) 8.57 ± 1.65 5.02 ± 1.07 tandfonline.com
P2 (Morpholine) 9.43 ± 3.57 8.08 ± 1.98 tandfonline.com
P3 (N-methylpiperazine) 9.14 ± 2.12 7.46 ± 1.25 tandfonline.com
Acetazolamide (Standard) 10.16 ± 2.46 8.29 ± 1.38 tandfonline.com

Note: Data is for isatin derivatives, illustrating the potential of the core scaffold.

Thioredoxin Reductase: Thioredoxin reductase (TrxR) is a key enzyme in maintaining cellular redox balance and is considered a target for anticancer drug development. However, there is currently no available data in the searched literature that specifically links this compound or its close derivatives to the inhibition of this enzyme.

Tubulin: Microtubules, polymers of tubulin, are essential for cell division, making them a validated target for anticancer drugs. While methods for assessing tubulin polymerization are well-established, no studies were found in the searched literature demonstrating direct binding or interference with tubulin dynamics by this compound.

Estrogen Receptor α (ERα): The estrogen receptor is a key driver in the majority of breast cancers. The indole-3-carbinol (B1674136) (I3C) molecule, a natural product, is known to modulate estrogen signaling. nih.govnih.gov Specifically, I3C has been shown to trigger the degradation of the ERα protein in breast cancer cells through a mechanism dependent on the aryl hydrocarbon receptor. nih.gov This activity disrupts the transcriptional regulation by ERα, contributing to the anticancer effects of I3C. nih.govmdpi.com While this demonstrates that the indole scaffold can serve as a basis for molecules that interfere with the ERα pathway, direct binding studies of this compound to ERα have not been reported in the reviewed literature.

The anticancer effects of indole-based compounds are often the result of their ability to modulate multiple cellular signaling pathways that control cell fate. nih.govnih.govbenthamdirect.com The PI3K/Akt/mTOR and NF-κB pathways are central to cell proliferation, survival, and angiogenesis, and are frequently deregulated in cancer. frontiersin.org

Studies on indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have shown that these compounds effectively inhibit the PI3K/Akt/mTOR signaling cascade. nih.govbenthamdirect.com For instance, a synthetic derivative of I3C was found to be a specific inhibitor of Akt, leading to downstream inhibition of mTOR. nih.gov Similarly, DIM has been observed to inhibit the activation of both PI3K and Akt in prostate cancer cells. nih.gov These indole compounds are also effective modulators of the NF-κB transcription factor, which plays a critical role in inflammation, invasion, and angiogenesis. nih.gov The ability of the indole scaffold to perturb these crucial oncogenic pathways underscores its therapeutic potential. While these findings are for the broader class of indole compounds, they suggest a likely mechanism of action for substituted isatins like this compound. nih.govnih.govbenthamdirect.com

Structure-Activity Relationship (SAR) Studies for Biological Activity

The biological activity of isatin-based compounds is significantly influenced by the nature and position of substituents on the indole ring system. Structure-activity relationship (SAR) studies aim to decipher these influences to design more potent and selective molecules. For derivatives of this compound, SAR investigations have primarily focused on modifications at the C3 position of the indolinone core and substitutions on the indole ring itself.

A library of 2-indolinone derivatives featuring the 1-(2,6-dichlorophenyl) ring and various substitutions at the C3-position was synthesized to evaluate their in vitro cytotoxic activity against SW620 colon cancer cell lines. nih.gov The presence of the 2,6-dichlorophenyl moiety at the N1 position is a key feature of this series. The SAR studies revealed that the nature of the group at the C3-methylene position was critical for anticancer activity. nih.govinvivobiosystems.com For instance, derivatives with specific aryl group substitutions at this position were found to be active at concentrations ranging from 2-15 µg/ml. nih.govinvivobiosystems.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models were also developed to further understand how structural variations impact cytotoxicity. nih.gov

Further studies on related indole-2,3-dione scaffolds have provided additional insights. In a series of 1H-indole-2,3-dione 3-thiosemicarbazones, substitutions on the indole ring were shown to be crucial for selective antiviral activity against Reovirus-1. nih.gov Specifically, the introduction of a trifluoromethoxy or a bromine group at the 5-position of the indole ring conferred selective antiviral properties. nih.gov Conversely, methylation at the N1 position of the indole ring led to a significant decrease in activity and an increase in toxicity, highlighting the importance of the substituent at this position for the compound's biological profile. nih.gov

The table below summarizes key SAR findings for indole-2,3-dione derivatives.

Scaffold/Series Substitution Position Substituent Effect on Biological Activity Reference
1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-oneC3-positionAryl groupsActive cytotoxicity against SW620 colon cancer cells. nih.govinvivobiosystems.com
1H-indole-2,3-dione 3-thiosemicarbazones5-position of indoleTrifluoromethoxyProvided selective antiviral activity against Reovirus-1. nih.gov
1H-indole-2,3-dione 3-thiosemicarbazones5-position of indoleBromineProvided selective antiviral activity against Reovirus-1. nih.gov
1H-indole-2,3-dione 3-thiosemicarbazonesN1-position of indoleMethylSignificantly decreased antiviral activity and increased toxicity. nih.gov

In Vivo Mechanistic Studies in Animal Models

Animal models, particularly zebrafish embryos and mouse xenografts, provide critical platforms for investigating the cellular and molecular effects of chemical compounds in a living system.

Zebrafish Embryo Models

The zebrafish (Danio rerio) is a powerful model for studying inflammation and the effects of chemical compounds due to its genetic similarity to humans, rapid development, and optical transparency, which allows for real-time imaging of cellular processes. invivobiosystems.comnih.gov In studies of inflammation, transgenic zebrafish lines with fluorescently labeled immune cells, such as neutrophils and macrophages, are often used to visualize the inflammatory response. mdpi.comfrontiersin.org Chemical inducers like copper sulfate (B86663) (CuSO4) or physical injury (e.g., tail wounding) can be used to provoke an inflammatory response, characterized by the migration of neutrophils to the site of injury. nih.govmdpi.com

Studies on indole-2,3-dione (isatin) in a zebrafish model have demonstrated its ability to modulate cellular responses to radiation. Pretreatment with isatin showed significant radioprotective effects in zebrafish embryos, reducing radiation-induced mortality, behavioral changes, and the overproduction of reactive oxygen species (ROS). nih.gov This protective effect was linked to the modulation of apoptotic pathways. nih.gov Other studies using zebrafish have shown that various compounds can exert anti-inflammatory effects by reducing the recruitment of neutrophils and macrophages to inflamed tissue and inhibiting the NF-κB signaling pathway. nih.gov

Mouse Xenograft Models

Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer research. nih.gov These models are used to study disease progression and the cellular and molecular effects of potential therapeutic agents. nih.gov

While specific mechanistic studies on this compound in mouse xenograft models are not detailed in the reviewed literature, research on other compounds containing the dichlorophenyl moiety provides relevant insights. For example, a selective cannabinoid type 2 receptor agonist, which includes a dichlorophenyl group, was studied in a mouse model of neuropathic pain. nih.gov Chronic treatment with this compound was found to alleviate pain by inducing functional changes in spinal microglia. nih.gov The molecular effects included a reduction in the number of hypertrophic microglia, decreased astrogliosis, and a shift in gene expression from pro-inflammatory to anti-inflammatory markers in the dorsal horn of the spinal cord. nih.gov This demonstrates how compounds with the dichlorophenyl feature can modulate specific cellular populations and inflammatory pathways in vivo.

Studies on Antimicrobial Activity and Mechanisms

Indole derivatives represent an important class of compounds investigated for their potential as new antimicrobial agents, driven by the increasing prevalence of drug-resistant pathogens. nih.gov The indole nucleus is a versatile scaffold for developing compounds with a broad spectrum of activity against bacteria and fungi.

In Vitro Antimicrobial Activity

Various derivatives of the indole-2,3-dione (isatin) core have been synthesized and evaluated for their antimicrobial efficacy. Studies on indole-triazole conjugates revealed good to moderate activity against several Gram-negative bacterial strains. These compounds also demonstrated potent antifungal activity, particularly against Candida tropicalis and Candida albicans. For instance, one derivative bearing a 3,4-dichlorobenzyl moiety exhibited a potent Minimum Inhibitory Concentration (MIC) value of 2 µg/mL against C. albicans. Another study on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties reported a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below presents the antimicrobial activity of selected indole derivatives, illustrating the potential of this chemical class.

Compound Class Microorganism Activity (MIC in µg/mL) Reference
Indole-triazole derivative (Compound 3d)Staphylococcus aureus (MRSA)6.25 nih.gov
Indole-thiadiazole derivative (Compound 2h)Staphylococcus aureus (MRSA)6.25 nih.gov
Indole-triazole derivative (Compound 3d)Candida krusei3.125 nih.gov
Indole-triazole conjugate (Compound 6f)Candida albicans2
Indole-triazole conjugates (Most tested)Candida tropicalis2
Indole-triazole conjugates (N-cyclohexyl)Candida albicans32

Mechanistic Insights

The mechanism of antimicrobial action for many indole derivatives is still under investigation. However, some studies provide clues to their potential modes of action. For antimicrobial activity, the ability of the agent to penetrate the bacterial cell envelope and interact with a target is crucial. A key structural feature for some indole derivatives is the presence of a free N-H group in the indole ring, which has been found to be essential for antibacterial activity against certain pathogens. This suggests that N1-substitution, as in this compound, is a critical factor that modulates the antimicrobial profile.

Studies on other antimicrobial peptides containing indole moieties, such as indolicidin, have shown that they can function by inhibiting DNA synthesis in bacterial cells. frontiersin.org This inhibition leads to cellular processes like filamentation in Escherichia coli and ultimately contributes to the bactericidal effect. frontiersin.org It is plausible that synthetic indole derivatives could share similar intracellular targets and mechanisms of action. nih.gov

Advanced Spectroscopic and Crystallographic Studies

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. Although a specific crystal structure for 1-(2,6-dichlorophenyl)indole-2,3-dione has not been publicly reported, analysis of its structural components and related compounds allows for a robust prediction of its solid-state conformation.

The core of the molecule consists of a planar indole-2,3-dione (isatin) system. The key structural parameter is the dihedral angle between this isatin (B1672199) plane and the attached 2,6-dichlorophenyl ring. Due to significant steric hindrance from the two chlorine atoms at the ortho positions of the phenyl ring, free rotation around the N1-C1' bond is highly restricted. Consequently, the 2,6-dichlorophenyl ring is expected to adopt a conformation that is nearly perpendicular to the plane of the isatin ring. This orientation minimizes steric clash between the chlorine atoms and the C2-carbonyl group of the isatin moiety.

This prediction is strongly supported by crystallographic data from the reduced analogue, 1-(2,6-dichlorophenyl)indolin-2-one. In that structure, the dihedral angle between the indole (B1671886) ring system and the dichlorophenyl ring is reported to be 72.17(3)°. A similar, highly twisted conformation is anticipated for the title dione (B5365651) compound.

Intermolecular interactions in the crystal lattice would likely be governed by weak van der Waals forces and potential C-H···O hydrogen bonds involving the carbonyl oxygen atoms and aromatic C-H groups. Pi-stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal packing, a common feature in the crystal engineering of isatin derivatives. rsc.org

Table 6.1.1: Predicted Crystallographic Parameters for this compound (based on analogues) This table is predictive and based on data from closely related structures.

ParameterPredicted Value/FeatureBasis for Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted isatins and related aromatics. rsc.org
Space GroupCentrosymmetric (e.g., P2₁/c)Frequently observed for non-chiral aromatic molecules. rsc.org
Dihedral Angle (Isatin Plane vs. Dichlorophenyl Plane)~70-90°Steric hindrance from ortho-chloro substituents; data from 1-(2,6-dichlorophenyl)indolin-2-one.
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stackingPresence of C=O acceptors and aromatic rings. rsc.org

Advanced NMR Techniques for Solution Dynamics and Detailed Structural Insights

Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods like COSY, HSQC, and HMBC, are essential for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for understanding the molecule's structure in solution. While specific experimental spectra for this compound are not available, a detailed prediction of its NMR spectrum can be made.

¹H NMR: The proton spectrum is expected to be complex, showing signals for seven aromatic protons.

Isatin Moiety: The four protons on the benzo-fused ring of the isatin core (H-4, H-5, H-6, H-7) would typically appear in the downfield region of approximately 7.0-7.9 ppm. The H-7 proton, being adjacent to the electron-withdrawing C=O group at C-2 and the ring nitrogen, is expected to be the most deshielded of this set.

Dichlorophenyl Moiety: The three protons of the 2,6-dichlorophenyl group would appear as a characteristic AX₂ system. The H-4' proton would be a triplet, and the two equivalent H-3' and H-5' protons would appear as a doublet, likely in the range of 7.4-7.7 ppm.

¹³C NMR: The carbon spectrum would display signals for all 14 carbon atoms.

Carbonyl Carbons: The two carbonyl carbons (C-2 and C-3) of the dione are the most deshielded, with expected chemical shifts in the range of 158-185 ppm. The C-3 carbonyl, being a ketone, typically resonates further downfield than the C-2 amidic carbonyl.

Aromatic Carbons: The remaining twelve aromatic carbons would resonate between approximately 110 and 150 ppm. The carbons directly bonded to chlorine (C-2' and C-6') would have their signals influenced by the heavy atom effect, while the carbon attached to the nitrogen (C-1') would also be significantly deshielded. The quaternary carbons of the isatin ring (C-3a and C-7a) are also found in this region. Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for distinguishing between the many overlapping signals in this region by correlating protons to carbons over two or three bonds.

Table 6.2.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) This table is predictive and based on established chemical shift data for isatin and dichlorophenyl derivatives. rsc.orgrsc.orgorganicchemistrydata.orgorganicchemistrydata.org

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹HIsatin Ring (H-4, H-5, H-6, H-7)7.0 - 7.9m, t, d
Dichlorophenyl Ring (H-3', H-5')7.4 - 7.7d
Dichlorophenyl Ring (H-4')7.5 - 7.8t
¹³CC-2, C-3 (Carbonyls)158 - 185-
Isatin Ring (Aromatic)110 - 152-
Dichlorophenyl Ring (Aromatic)128 - 138-
Dichlorophenyl Ring (C-Cl)130 - 140-

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Changes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. For this compound, these methods are particularly useful for identifying the characteristic vibrations of the dione and dichlorophenyl moieties.

The most prominent features in the FT-IR spectrum are expected to be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to mechanical coupling between the two adjacent carbonyl groups at the C-2 and C-3 positions, two distinct bands are anticipated:

An asymmetric stretching band at a higher wavenumber, typically around 1750-1770 cm⁻¹.

A symmetric stretching band at a lower wavenumber, typically around 1730-1745 cm⁻¹.

Other significant vibrations include the C-N stretching of the amide group, aromatic C=C stretching bands in the 1450-1610 cm⁻¹ region, and C-H stretching and bending modes. The presence of the dichlorophenyl group would give rise to characteristic C-Cl stretching vibrations, which are typically observed in the lower frequency region of the spectrum (600-800 cm⁻¹). Raman spectroscopy would complement the FT-IR data, particularly for the symmetric vibrations of the aromatic rings and the C-Cl bonds.

Table 6.3.1: Predicted Key Vibrational Frequencies (cm⁻¹) This table is predictive and based on data from N-substituted isatins and chlorinated aromatic compounds. rsc.org

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H StretchAr-H3050 - 3150Medium
Asymmetric C=O StretchAmide/Ketone1750 - 1770Strong
Symmetric C=O StretchAmide/Ketone1730 - 1745Strong
Aromatic C=C StretchAr C=C1450 - 1610Medium-Strong
C-N StretchAr-N1350 - 1390Medium
C-Cl StretchAr-Cl600 - 800Strong

Mass Spectrometry for Mechanistic Pathway Elucidation and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For this compound (Molecular Weight: 292.12 g/mol for C₁₄H₇Cl₂NO₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula.

Electron ionization (EI-MS) would induce predictable fragmentation patterns useful for structural confirmation. The fragmentation of N-substituted isatins is well-documented and typically begins with characteristic losses from the dione ring. A plausible fragmentation pathway for this compound would include:

Molecular Ion (M⁺˙): The appearance of the molecular ion peak at m/z 291/293/295, showing the characteristic isotopic pattern for two chlorine atoms.

Loss of CO: Initial fragmentation would likely involve the loss of a neutral carbon monoxide (CO) molecule from the C-2 position, a common fragmentation for isatins, to yield a fragment ion at m/z 263/265/267.

Cleavage of the N-C bond: The bond between the isatin nitrogen and the dichlorophenyl ring is a likely point of cleavage. This would lead to the formation of a [C₈H₄NO]⁺ cation at m/z 130 (the isatinoyl cation) or a [C₆H₃Cl₂]⁺ radical cation at m/z 145/147/149.

Further Fragmentation: The dichlorophenyl cation could further lose chlorine atoms or undergo ring fragmentation.

These fragmentation pathways allow for the confident identification of the compound and its derivatives in complex mixtures and can be used to study reaction mechanisms involving this scaffold.

Table 6.4.1: Predicted Mass Spectrometry Fragments This table is predictive and based on established fragmentation patterns for isatins and aromatic halides. massbank.eu

m/z (relative to ³⁵Cl)Proposed Fragment IonFormula of Fragment
291[M]⁺˙[C₁₄H₇Cl₂NO₂]⁺˙
263[M - CO]⁺˙[C₁₃H₇Cl₂NO]⁺˙
145[C₆H₃Cl₂]⁺[C₆H₃Cl₂]⁺
130[Isatinoyl cation]⁺[C₈H₄NO]⁺

Potential Research Applications and Future Directions

Development as Molecular Probes for Biological Systems

The indole-2,3-dione (isatin) scaffold is a promising candidate for the development of molecular probes for imaging and sensing within biological systems. The design of small molecule-based fluorescent probes has become a crucial tool in understanding complex biological processes. nih.gov General design concepts for such probes include strategies like Fluorescence Resonance Energy Transfer (FRET), which allows for ratiometric measurements in living cells, and the development of probes for specific ions like Zn(2+) or for magnetic resonance imaging (MRI). nih.gov

While 1-(2,6-Dichlorophenyl)indole-2,3-dione itself has not been extensively documented as a molecular probe, its derivatives hold potential. For instance, a related compound, 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), is utilized as a pharmacological tool to study the activity of calcium-activated potassium channels, demonstrating how the core structure can be adapted to investigate specific biological targets. nih.gov Future research could focus on modifying the this compound structure to incorporate fluorophores or other reporting moieties, enabling its use in bio-imaging to visualize cellular components or monitor biological events like the presence of reactive oxygen species or changes in bioelectric fields. researchgate.netresearchgate.net

Scaffold for Design of Novel Biologically Active Compounds for Academic Research

The indole (B1671886) and isatin (B1672199) nuclei are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets. ijapbc.comnrfhh.com This makes this compound an excellent starting point for the synthesis of new biologically active compounds for academic research. The isatin scaffold is present in numerous naturally occurring compounds and serves as a precursor for a wide range of heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijapbc.comnrfhh.comnih.gov

A key area of investigation is the modification of the C3 position of the indole-2,3-dione core. For example, a library of 2-indolinone derivatives was synthesized from a 1-(2,6-dichlorophenyl) substituted core, leading to the discovery of compounds with cytotoxic activity against colon cancer cell lines. nih.gov The synthesis involved creating methylene (B1212753) derivatives at the 3-position, highlighting a versatile point for chemical modification. nih.gov Furthermore, the indole scaffold is central to the development of inhibitors for various enzymes, such as chorismate mutase, which is essential for bacteria, fungi, and plants but absent in humans. rsc.org The synthesis of novel isatin-indole derivatives has yielded compounds with potent, nanomolar inhibition of this enzyme. rsc.org The development of a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, LY3154207, also features a 2-(2,6-dichlorophenyl) moiety, underscoring the importance of this substitution pattern in achieving specific pharmacological profiles. nih.govresearchgate.net

Exploration in Agrochemical Research (e.g., as potential pesticide lead compounds via in vitro or in vivo animal studies)

Indole derivatives have a recognized role in agrochemistry, where they have been investigated as potential insecticides, fungicides, and herbicides. researchgate.net The indole structure is found in plant hormones like indole-3-acetic acid, which regulates plant growth. nrfhh.com This inherent biological activity in plants makes the indole scaffold a promising starting point for the discovery of new agrochemicals.

Research has been directed towards synthesizing indole derivatives as antagonists for plant hormone receptors, such as the transport inhibitor response 1 (TIR1), to develop novel herbicides. nih.gov By designing molecules that block auxin signaling, it is possible to create effective weed control agents. nih.gov While direct studies on this compound in agrochemical applications are not widely reported, its structural similarity to biologically active indole compounds suggests its potential as a lead structure. Future research could involve the synthesis and screening of derivatives for herbicidal, insecticidal, or fungicidal activity. The discovery of pyran-2,4(3H)-dione derivatives as novel herbicidal leads through rational design based on natural product skeletons further supports the exploration of dione-containing scaffolds in this area. mdpi.com

Unexplored Reactivity and Derivatization Pathways for Academic Investigation

The chemical reactivity of the indole-2,3-dione core offers numerous avenues for academic investigation into novel synthetic methodologies and derivatization pathways. The C3-carbonyl group is particularly reactive and serves as a key site for modifications. nih.gov One-pot multicomponent reactions provide an efficient strategy for synthesizing 3-substituted indole derivatives. researchgate.net

Research into the synthesis of related indole structures has revealed various effective methods. For instance, a one-pot synthesis of a selenoindolinone with potent anticancer activity was developed using a Vilsmeier reagent, NaHSe, and diclofenac (B195802) acid chloride, starting from a 1-(2,6-dichlorophenyl)indole precursor. researchgate.net This demonstrates that the 1-(2,6-dichlorophenyl) substituted indole core is amenable to complex chemical transformations. Furthermore, the development of methods for synthesizing indolin-2,3-acetonide derivatives as stable indoxyl precursors opens up new possibilities for functionalizing the indole ring. researchgate.net These precursors allow for substitutions on the benzene (B151609) ring before being converted to the final indoxyl derivatives. researchgate.net The exploration of these and other synthetic routes, such as those used to create complex heterocyclic systems from indole-3-carboxaldehydes, could lead to the discovery of novel compounds with unique properties. scirp.org

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel compounds based on the this compound scaffold is greatly enhanced by the integration of computational and experimental methods. Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity of newly designed molecules and understanding their mechanism of action at a molecular level.

For instance, 3D-QSAR models were successfully built to understand the structure-activity relationship of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives as anticancer agents. nih.gov This computational approach, combined with experimental screening, provides valuable insights for optimizing lead compounds. Similarly, molecular modeling has been instrumental in the design of indole-based inhibitors for various enzymes. The design of novel indole-thiazolidinedione derivatives as CDK6 inhibitors involved molecular docking to predict binding affinities, which were then correlated with experimental cytotoxicity assays. rsc.org This integrated approach has also been applied to develop inhibitors for α-glucosidase and α-amylase, where docking studies helped to elucidate the binding modes of active compounds. nih.gov The rational design of inhibitors for tryptophan 2,3-dioxygenase (TDO2) also began with computational modeling of existing inhibitors to develop a new, rigidified scaffold with improved potency. nih.gov This synergy between computational prediction and experimental validation is a key strategy for accelerating the discovery of new therapeutic agents based on the this compound framework. nih.govmdpi.com

Role in Understanding Cellular Processes and Pathways

Derivatives of this compound can serve as valuable chemical tools to probe and understand fundamental cellular processes and signaling pathways. The isatin (indole-2,3-dione) scaffold has been shown to interact with a variety of biological targets, thereby modulating their function.

One significant area of application is in the study of enzyme inhibition. Isatin derivatives have been identified as potent and specific inhibitors of carboxylesterases, a class of enzymes involved in the metabolism of numerous drugs. nih.gov By developing selective inhibitors, researchers can modulate drug metabolism and study the role of these enzymes in xenobiotic detoxification. nih.gov Furthermore, newly synthesized indole derivatives have been shown to induce cell cycle arrest in cancer cells, providing a means to study the mechanisms of cell proliferation and apoptosis. nih.gov In the context of signaling pathways, a novel indole derivative was found to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers, by inhibiting the ciliary translocation of the Smoothened (SMO) protein. elsevierpure.com This not only highlights a potential therapeutic strategy but also provides a molecular tool to dissect the components of this critical signaling cascade. elsevierpure.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.